Adomac

Vue d'ensemble

Description

Adomac: is a chemical compound known for its unique properties and applications in various fields. It is a synthetic compound that has garnered attention due to its potential uses in scientific research, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Adomac involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes:

Step 1: Selection of starting materials such as aromatic compounds or aliphatic compounds.

Step 2: Formation of intermediate compounds through reactions like alkylation, acylation, or nitration.

Step 3: Final synthesis of this compound through a series of reactions, including condensation, cyclization, or reduction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:

Large-scale synthesis: Utilizing high-pressure reactors and continuous flow systems to ensure efficient production.

Purification: Employing techniques such as distillation, crystallization, or chromatography to obtain pure this compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Adomac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Adomac has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mécanisme D'action

The mechanism of action of Adomac involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Adomac can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as benzene derivatives, aliphatic compounds, and other synthetic organic molecules.

Uniqueness: this compound’s unique structure and reactivity make it distinct from other compounds, offering specific advantages in terms of its applications and properties.

Activité Biologique

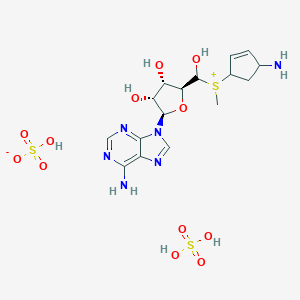

Adomac, or S-(5'-deoxy-5'-adenosyl)-1-ammonio-4-methylsulfonio-2-cyclopentene, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme plays a crucial role in polyamine biosynthesis, which is vital for cellular growth and function. The following sections delve into the mechanisms of action, research findings, and potential therapeutic applications of this compound.

This compound functions primarily as an irreversible inhibitor of AdoMetDC. This inhibition leads to a significant alteration in polyamine levels within cells, impacting cell proliferation and survival. The compound has been shown to stabilize AdoMetDC against degradation while also affecting the synthesis of other enzymes involved in polyamine metabolism.

Key Mechanisms Include:

- Inhibition of AdoMetDC : this compound binds to AdoMetDC, preventing its normal function and leading to decreased levels of polyamines such as spermidine and spermine while increasing putrescine levels .

- Impact on Cell Growth : Treatment with this compound has been associated with reduced growth rates in various cell lines, including murine leukemia cells. This effect can be reversed by the addition of spermidine or spermine, indicating that the biological effects are closely tied to polyamine metabolism .

Research Findings

Numerous studies have investigated the effects and applications of this compound. Below are some notable findings:

Case Studies

- Murine Leukemia Cells : In a study involving L1210 murine leukemia cells, treatment with this compound resulted in a marked decrease in cell proliferation. The study noted that this effect was not merely due to reduced substrate availability but involved complex regulatory mechanisms affecting enzyme synthesis at the translational level .

- Trypanosomal Inhibition : Another significant case study demonstrated that this compound effectively inhibited the growth of Trypanosoma brucei brucei, suggesting its potential use in treating diseases like sleeping sickness caused by this parasite. The compound's selective action on trypanosomes over mammalian cells highlights its therapeutic promise .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : By inhibiting polyamine synthesis, this compound could be explored as an adjunctive treatment for cancers characterized by high levels of polyamines.

- Antiparasitic Agent : Its effectiveness against trypanosomal infections positions it as a candidate for further development in treating parasitic diseases.

- Autoimmune and Inflammatory Conditions : Since polyamines are involved in immune responses, regulating their levels through compounds like this compound may offer new strategies for managing autoimmune diseases.

Propriétés

IUPAC Name |

(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMJOLFPZNQBZ-OZHVXATGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142697-76-5 | |

| Record name | S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.